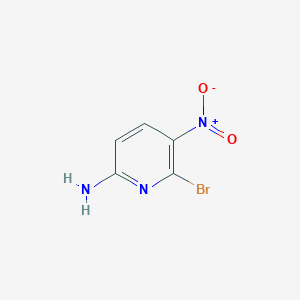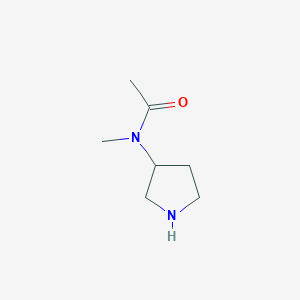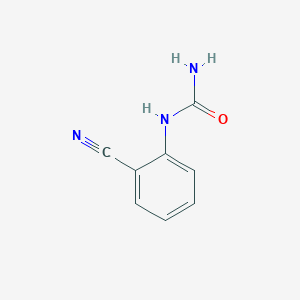
5-Butyl-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-1,3,4-oxadiazol-2-amine is a chemical compound with the molecular formula C6H11N3O. It has a molecular weight of 141.17 . The compound is in the form of a powder .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including 5-Butyl-1,3,4-oxadiazol-2-amine, often involves the reaction of acetic acid derivatives with thiosemicarbazide . The reaction is typically facilitated by the presence of phosphorus oxychloride . Further acylation of the amino group of oxadiazoles with various acid chlorides yields acylated compounds .Molecular Structure Analysis
The molecular structure of 5-Butyl-1,3,4-oxadiazol-2-amine consists of a five-membered 1,3,4-oxadiazole ring, which contains two nitrogen atoms and one oxygen atom, attached to a butyl chain .Chemical Reactions Analysis
1,3,4-Oxadiazole derivatives, including 5-Butyl-1,3,4-oxadiazol-2-amine, have been found to undergo various chemical reactions, making them important for molecule planning due to their privileged structure with enormous biological potential .Physical And Chemical Properties Analysis
5-Butyl-1,3,4-oxadiazol-2-amine is a powder . The compound has a melting point of 140-141 degrees Celsius .Scientific Research Applications
Anti-Malarial Activity
Compounds similar to “5-Butyl-1,3,4-oxadiazol-2-amine” have been identified as having antiplasmodial chemotypes with potential anti-malarial activity. They exhibit a slow-action mechanism different from delayed-death drugs .
Oral Bioavailability
The structural analogs of “5-Butyl-1,3,4-oxadiazol-2-amine” have been evaluated for their oral bioavailability and adherence to Lipinski’s rule of five, indicating potential for positive oral bioavailability in drug design .
Synthesis Catalyst
Derivatives of 1,3,4-oxadiazoles have been synthesized using catalysts like p-toluenesulfonic acid (PTSA)–ZnCl2. This suggests that “5-Butyl-1,3,4-oxadiazol-2-amine” could be synthesized using similar methods for research purposes .
Enzyme Inhibition
Research indicates that 1,3,4-oxadiazole derivatives can act as moderate dual inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets in Alzheimer’s disease treatment .
Chemical Synthesis
The oxadiazole ring is a component in the synthesis of various chemical structures. It can be used as a building block in creating new compounds with potential pharmacological activities .
Mechanism of Action
Target of Action
Compounds containing 1,3,4-oxadiazole cores have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
Mode of Action
1,3,4-oxadiazole derivatives are known to interact with their targets and cause changes that result in their broad spectrum of pharmacological activities .
Biochemical Pathways
It’s known that 1,3,4-oxadiazole derivatives can affect various biochemical pathways due to their broad spectrum of pharmacological activities .
Result of Action
1,3,4-oxadiazole derivatives are known to have a broad spectrum of pharmacological activities, suggesting they have significant molecular and cellular effects .
Future Directions
Research into 1,3,4-oxadiazole derivatives, including 5-Butyl-1,3,4-oxadiazol-2-amine, is ongoing due to their broad spectrum of biological activities and potential as new drugs . The development of new medicinal substances to which microorganisms are sensitive is one of the ways to deal with the problem of antimicrobial resistance .
properties
IUPAC Name |
5-butyl-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-2-3-4-5-8-9-6(7)10-5/h2-4H2,1H3,(H2,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANUDBLANRHSLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(O1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20511880 |
Source


|
| Record name | 5-Butyl-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Butyl-1,3,4-oxadiazol-2-amine | |
CAS RN |
52838-38-7 |
Source


|
| Record name | 5-Butyl-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine](/img/structure/B1281751.png)





